



Application Notes and Protocols for Fenprostalene in Bovine Uterine Motility Research

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Compound of Interest		
Compound Name:	Fenprostalene	
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These application notes provide a comprehensive overview of the experimental use of **Fenprostalene**, a synthetic analogue of Prostaglandin F2 α (PGF2 α), for studying bovine uterine motility. The following sections detail its mechanism of action, signaling pathways, and established experimental protocols for both in vivo and in vitro studies.

Mechanism of Action and Signaling Pathway

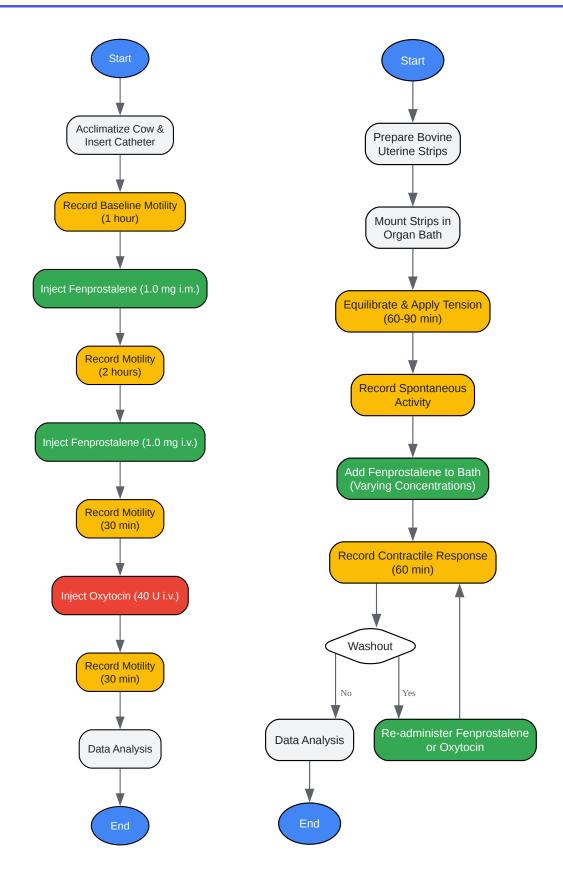
Fenprostalene, as a PGF2 α analogue, exerts its uterokinetic effects by binding to the Prostaglandin F2 α receptor (FP receptor), a G-protein coupled receptor.[1] The activation of the FP receptor in myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. While the precise signaling pathway for **Fenprostalene** in bovine uterine tissue is not fully elucidated in the provided literature, it is presumed to follow the established PGF2 α signaling pathway in uterine smooth muscle.

This pathway primarily involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains, resulting in myometrial contraction.









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References

- 1. Uterokinetic activity of fenprostalene (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine PubMed [pubmed.ncbi.nlm.nih.gov]
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